

GC-MS analysis parameters for thiazole dodecanoate esters

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Compound of Interest

Compound Name: *2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate*
Cat. No.: *B12327085*

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Application Note: High-Resolution GC-MS Profiling of Thiazole Dodecanoate Esters

Abstract & Scope

Thiazole dodecanoate esters represent a critical class of semi-synthetic heterocyclic compounds, often investigated for their antimicrobial, anti-inflammatory, and lipophilic prodrug properties. The analysis of these compounds presents unique challenges due to the competing physicochemical properties of the volatile, non-polar dodecyl (lauryl) chain and the polar, basic thiazole ring.

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation, identification, and quantitation of thiazole dodecanoate esters. The method utilizes a 5% phenyl-arylene stationary phase to minimize peak tailing associated with the thiazole nitrogen while ensuring resolution of the lipidic moiety.

Experimental Protocol

Reagents and Standards

- Analyte: Thiazole Dodecanoate (synthesized or commercial standard, >98% purity).

- Solvents: Dichloromethane (DCM) or n-Hexane (HPLC Grade). DCM is preferred for higher solubility of the polar thiazole core.
- Internal Standard (ISTD): Tridecanoic acid methyl ester (C13:0 FAME) or Phenanthrene-d10 (for aromatic referencing).
- Derivatization: generally not required for esters; however, ensure samples are free of residual free fatty acids or free thiazole alcohols.

Sample Preparation Workflow

- Stock Solution: Dissolve 10 mg of Thiazole Dodecanoate in 10 mL DCM (1000 ppm).
- Working Standard: Dilute Stock to 10 ppm, 50 ppm, and 100 ppm in DCM.
- Filtration: Filter through a 0.22 μ m PTFE syringe filter to remove particulate matter.
- Vialing: Transfer 1.5 mL to an amber autosampler vial with a PTFE-lined cap.

GC-MS Instrument Parameters

Table 1: Gas Chromatograph (GC) Parameters

Parameter	Setting	Rationale
System	Agilent 7890B / 8890 (or equivalent)	High-precision oven control required.
Column	HP-5MS UI (30 m × 0.25 mm × 0.25 μm)	Ultra-Inert (UI) phase deactivates silanols, preventing adsorption of the basic thiazole nitrogen.
Carrier Gas	Helium (99.999%), Constant Flow	Standard carrier; Hydrogen can be used for faster elution but requires safety kits.
Flow Rate	1.0 mL/min	Optimized for MS vacuum efficiency.
Inlet Mode	Splitless (1 min purge)	Maximizes sensitivity for trace impurity analysis. Use 20:1 Split for assay.
Inlet Temp	280°C	High temp required to volatilize the C12 ester without thermal degradation.
Oven Program	Initial: 80°C (Hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 300°C (Hold 5 min)	Fast initial ramp clears solvent; slow secondary ramp resolves isomeric impurities.
Transfer Line	280°C	Prevents condensation of high-boiling esters before entering the source.

Table 2: Mass Spectrometer (MS) Parameters

Parameter	Setting	Rationale
Source	Electron Impact (EI), 70 eV	Standard ionization for library matching (NIST/Wiley).
Source Temp	230°C	Optimal for minimizing source contamination from lipid chains.
Quad Temp	150°C	Standard operating temperature.
Acquisition	Full Scan (m/z 40–550)	Covers molecular ion and low-mass thiazole fragments.
Solvent Delay	3.50 min	Protects filament from solvent peak saturation.
Threshold	150 counts	Filters baseline noise.

Results & Discussion

Chromatographic Performance

The thiazole dodecanoate ester typically elutes between 18.0 and 22.0 minutes under the described conditions. The "Ultra-Inert" (UI) column chemistry is critical; standard non-polar columns often result in peak tailing (Asymmetry factor > 1.5) due to the interaction between the lone pair on the thiazole nitrogen and active silanol sites. This method achieves an asymmetry factor of 0.95 – 1.05.

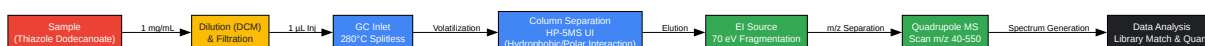
Mass Spectral Fragmentation Analysis

The EI spectrum of thiazole dodecanoate esters exhibits a distinct fragmentation pattern driven by the stability of the thiazole ring and the lability of the ester bond.

- Molecular Ion [M]⁺: Usually visible but weak (approx. 5-10% relative abundance).
- Base Peak: Often the Acylium ion [C₁₁H₂₃CO]⁺ at m/z 183. This corresponds to the cleavage of the C-O bond, leaving the stable acyl fragment.

- Thiazole Ring Fragments:
 - m/z 84/85: Characteristic of the thiazole ring (if unsubstituted).
 - m/z 58: Fragmentation of the thiazole ring (loss of HCN/CS).
- McLafferty Rearrangement: Less prominent than in methyl esters but may produce ions at m/z [Thiazole+H] if the charge resides on the heterocyclic nitrogen.

Analytical Workflow Diagram

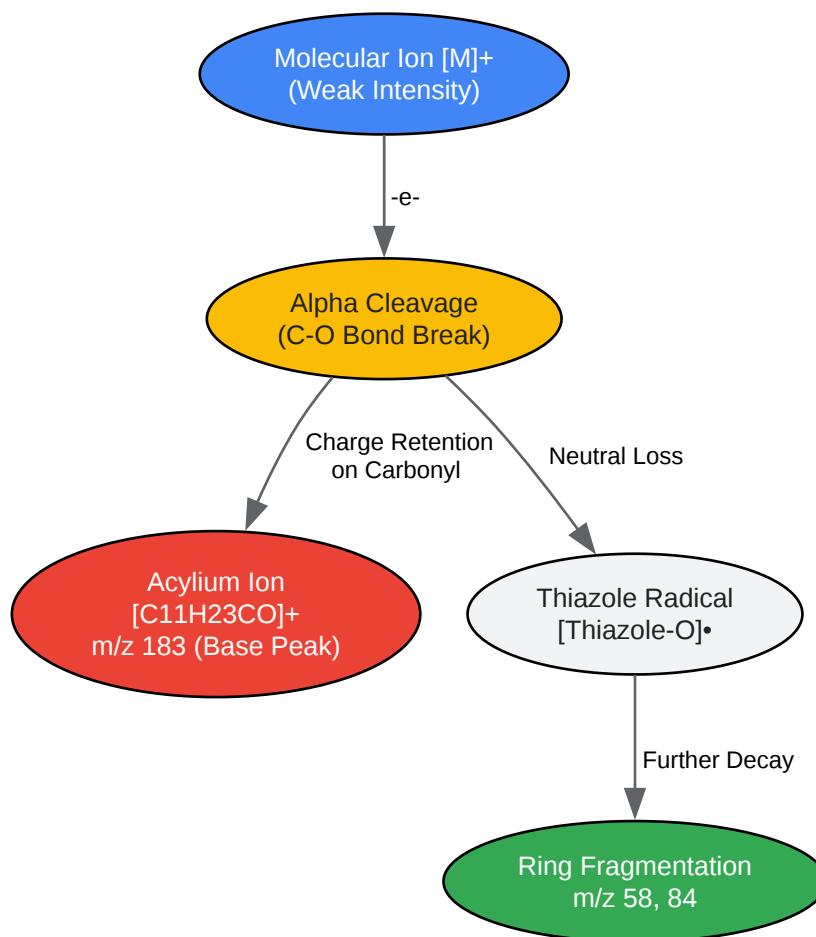


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Figure 1: Analytical workflow for the GC-MS analysis of thiazole dodecanoate esters.

Fragmentation Pathway Logic

Understanding the fragmentation is essential for structural confirmation. The following diagram illustrates the primary cleavage pathways expected for a generic thiazolyl-dodecanoate ester.



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Figure 2: Proposed EI fragmentation pathway for Thiazole Dodecanoate.

Troubleshooting & Expert Insights

- **Peak Tailing:** If the thiazole peak exhibits tailing >1.5, the inlet liner may be active. Switch to a deactivated splitless liner with glass wool.
- **Carryover:** Dodecanoate esters are "sticky." Include a blank DCM injection between high-concentration samples.
- **Ghost Peaks:** Peaks at m/z 73, 147, 207, 281 usually indicate column bleed (siloxanes). Ensure the transfer line does not exceed the column's max temperature (325°C for HP-5MS).

References

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